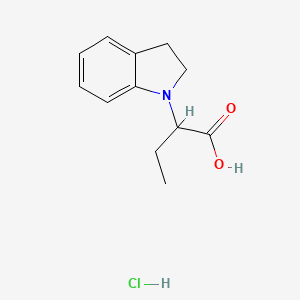

2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

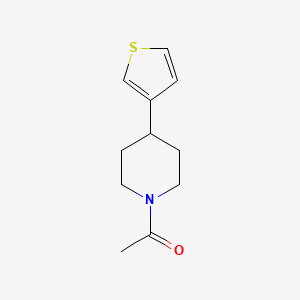

“2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride” is a chemical compound with the CAS Number: 1837664-96-6 . Its IUPAC name is 2-(indolin-1-yl)butanoic acid hydrochloride . The molecular weight of this compound is 241.72 .

Molecular Structure Analysis

The InChI code for “2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride” is 1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Catalysis and Chemical Reactions

Catalytic Conversion Studies : Research has been conducted on the catalytic conversion of various substances, which could potentially involve compounds like 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride. For example, the study of the reaction kinetics of 2,3-butanediol and other intermediates over acidic zeolites highlights the complex interactions in catalysis involving similar compounds (Zheng et al., 2018).

Alcohol Dehydration Research : Studies on alcohol dehydration over alkali cation-exchanged zeolites provide insights into the dehydration processes of alcohols, which could be related to the research on compounds like 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Jacobs et al., 1977).

Biochemical Applications

- Enzymatic and Biochemical Reactions : The efficient whole-cell biocatalyst for acetoin production with NAD+ regeneration system, involving the co-expression of 2,3-butanediol dehydrogenase and NADH oxidase in engineered Bacillus subtilis, represents a significant area of research in biochemistry that could be relevant to the study of 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Bao et al., 2014).

Chemical Synthesis and Modification

- Synthesis of Chemical Compounds : Research into the synthesis of various chemical compounds, such as the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, provides a foundation for understanding the synthetic pathways and chemical behaviors of related compounds like 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Powell et al., 1978).

Material Science and Engineering

- Metal-Organic Frameworks (MOFs) : The development of rare-earth fcu-MOFs with controlled window apertures for selective adsorption kinetics driven gas/vapor separations presents a unique application in material science that could potentially relate to the properties and applications of 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Xue et al., 2015).

Safety and Hazards

Orientations Futures

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there could be potential future research directions in exploring “2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride” and similar compounds for their therapeutic potential.

Propriétés

IUPAC Name |

2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZAJVFPOCSLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC2=CC=CC=C21.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-2,8,11-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B2929905.png)

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)